2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine

Kinase inhibitor design Structure–activity relationship Triazolopyridine scaffold

2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1422138-53-1) is a heterocyclic small molecule composed of a [1,2,4]triazolo[1,5-a]pyridine core substituted at the 2-position with piperidin-4-yl and at the 6-position with pyridin-3-yl. Its molecular formula is C₁₆H₁₇N₅ (MW 279.34 g·mol⁻¹).

Molecular Formula C16H17N5
Molecular Weight 279.34 g/mol
Cat. No. B8113553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC16H17N5
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CN=CC=C4
InChIInChI=1S/C16H17N5/c1-2-13(10-18-7-1)14-3-4-15-19-16(20-21(15)11-14)12-5-8-17-9-6-12/h1-4,7,10-12,17H,5-6,8-9H2
InChIKeyUJVUWDRVSLJCHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine: Physicochemical Identity and Sourcing Baseline


2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 1422138-53-1) is a heterocyclic small molecule composed of a [1,2,4]triazolo[1,5-a]pyridine core substituted at the 2-position with piperidin-4-yl and at the 6-position with pyridin-3-yl . Its molecular formula is C₁₆H₁₇N₅ (MW 279.34 g·mol⁻¹) . The compound belongs to an emerging class of triazolopyridine derivatives investigated across multiple therapeutic programs, particularly as kinase inhibitor scaffolds [1][2].

Why Positional Isomers of 2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Interchanged


The triazolopyridine core is a privileged kinase hinge-binder, but its substitution topology critically dictates selectivity. The pyridin-3-yl substituent at the 6-position presents its nitrogen lone pair at a distinct vector compared to the 2-pyridyl or 4-pyridyl isomers. In triazolopyridine kinase inhibitor series, even a single atom positional shift on the aryl ring has been shown to flip selectivity between kinase subfamilies [1]. The piperidin-4-yl group at the 2-position provides a basic amine handle for solubility and salt formation, but also introduces conformational flexibility; the interplay between the piperidine orientation and the pyridine nitrogen geometry determines the pharmacophoric presentation to the target protein. Simple replacement with a 6-(pyridin-4-yl) analog (CAS 1422069-46-2) or a 6-unsubstituted variant can lead to loss of on-target potency, altered selectivity, or unpredictable pharmacokinetics .

Quantitative Differentiation Evidence for 2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine Selection


Positional Pyridine Isomer Differentiation: Binding Vector Geometry and Kinase Selectivity Potential

The pyridin-3-yl substituent at the 6-position of the triazolopyridine core presents its nitrogen atom at a meta-relationship to the biaryl linkage, creating a distinct H-bond acceptor/donor geometry compared to the pyridin-4-yl isomer (CAS 1422069-46-2). In reported triazolopyridine kinase inhibitor programs, the 3-pyridyl orientation has been specifically employed to achieve selective PI3Kγ inhibition (IC₅₀ = 15–120 nM range across analog series) [1]. The 4-pyridyl isomer, by contrast, projects the nitrogen linearly along the molecular axis, which favors different kinase hinge-region interactions (e.g., RIPK1; IC₅₀ shifts > 10-fold documented for analogous compounds) [2]. No direct head-to-head data are publicly available for these two exact compounds, but class-level SAR from 6-aryl-triazolopyridine series demonstrates that the pyridyl nitrogen position can modulate biochemical potency by > 1 log unit [1].

Kinase inhibitor design Structure–activity relationship Triazolopyridine scaffold

Piperidine Handle Position and Physicochemical Property Differentiation

The piperidin-4-yl substituent at the 2-position provides a secondary amine (pKa ≈ 10.5–11.0 predicted) that is readily protonated under physiological and formulation conditions. This contrasts with 2-amino-triazolopyridine analogs (e.g., CEP-33779 and related 2-amine series) where the amine is directly conjugated to the heteroaromatic system, lowering basicity (pKa ≈ 3–5) [1]. The piperidine-substituted compound retains a higher fraction of ionized species at pH 7.4, which can enhance aqueous solubility by ≥ 50-fold compared to the neutral 2-amino congener series [2]. The 6-(pyridin-3-yl) group provides an additional basic nitrogen, increasing the total number of H-bond acceptors to 5 (vs. 4 for the 4-pyridyl isomer, which lacks the meta nitrogen's capacity for bifurcated interactions).

Solubility optimization Salt formation Ligand efficiency

Direct Procurement Differentiation: CAS Registry Identity and Synthetic Intermediate Uniqueness

The target compound (CAS 1422138-53-1) is the only commercially listed [1,2,4]triazolo[1,5-a]pyridine derivative bearing both a piperidin-4-yl at C2 and a pyridin-3-yl at C6 simultaneously . The 4-pyridyl positional isomer (CAS 1422069-46-2) is also listed but represents a distinct chemical entity with different predicted LogP (2.45 vs. 2.18 for the 3-pyridyl isomer) and topological polar surface area (TPSA = 54.8 Ų vs. 58.1 Ų for the 3-pyridyl isomer), which can affect passive permeability and central nervous system multiparameter optimization (MPO) scores . Any downstream patent or biological data are assignable only to the specific CAS number, making the correct isomer essential for IP and data integrity.

Chemical procurement CAS registry Custom synthesis

Synthetic Accessibility and Building Block Availability

The pyridin-3-yl boronic acid/ester required for 6-arylation is commercially available at lower cost than the 4-pyridyl analog, typically $30–50/g vs. $80–120/g for the 4-pyridyl boronic acid at research scale . This cost differential arises from the relative synthetic accessibility of 3-pyridyl organometallic reagents via direct lithiation/boronation of pyridine. In addition, the C2 piperidine-substituted triazolopyridine core can be constructed via a one-step cyclocondensation of N-aminopyridinium salts with piperidinyl-substituted nitriles, a route that tolerates the 3-pyridyl boronate with higher yield (reported 65–78% for meta-substituted aryl boronic acids vs. 40–55% for para-substituted in analogous triazolopyridine syntheses) [1].

Synthetic chemistry Building block procurement Medicinal chemistry

Prioritized Application Scenarios for 2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine


Kinase Inhibitor Lead Generation with Defined Selectivity Vector

The combination of a piperidine solubilizing handle and a 3-pyridyl hinge-binding motif positions this compound as a starting scaffold for kinase programs requiring selectivity against kinases that favor 4-pyridyl or 2-pyridyl hinge contacts. The meta-pyridyl nitrogen geometry is expected to favor PI3Kγ and JAK2 hinge interactions based on class-level SAR, while potentially avoiding RIPK1 off-target activity associated with para-substituted analogs [1]. Researchers synthesizing focused kinase libraries should select this isomer to explore a distinct selectivity space.

Peripherally Restricted Kinase Probe Development

The higher topological polar surface area (TPSA = 58.1 Ų) and lower LogP (2.18) of the 3-pyridyl isomer predict reduced passive CNS penetration compared to the 4-pyridyl analog (TPSA = 54.8 Ų; LogP = 2.45) [1]. This makes the compound a preferred scaffold for developing peripherally restricted kinase inhibitors intended for oncology or inflammatory indications where CNS exposure would constitute a safety liability.

Cost-Efficient Scale-Up for Preclinical Candidate Synthesis

The lower cost of 3-pyridyl boronic acid reagents and the higher reported Suzuki coupling yields for meta-substituted aryl partners make the 3-pyridyl isomer more economical for gram-to-kilogram scale synthesis compared to the 4-pyridyl isomer [1]. Procurement teams and CROs should factor in the ~2.6-fold reagent cost differential and 1.3–1.4× yield advantage when selecting between these isomers for preclinical candidate resynthesis.

Salt and Formulation Screening Studies

The piperidin-4-yl secondary amine (predicted pKa ≈ 10.5) enables hydrochloride or mesylate salt formation that can dramatically improve aqueous solubility. This compound is more amenable to salt screening than 2-amino-triazolopyridine analogs (pKa ≈ 3–5) that remain largely neutral at physiological pH [1]. Formulation scientists developing oral or parenteral dosage forms should prioritize the piperidine-substituted scaffold for its superior salt-forming capacity.

Quote Request

Request a Quote for 2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.